Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
Description
The compound "Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)" is a carbamate ester featuring a tert-butoxyethyl substituent on the carbamic acid backbone. Carbamates are widely used in organic synthesis and pharmaceuticals due to their stability and versatility as protecting groups for amines. The tert-butyl ester group (1,1-dimethylethyl) enhances steric protection, making it resistant to hydrolysis under mild conditions, which is advantageous in multi-step syntheses .
Properties
CAS No. |
547755-62-4 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)14-8-7-12-9(13)15-11(4,5)6/h7-8H2,1-6H3,(H,12,13) |
InChI Key |
WONBCUZALBPWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of carbamic acid derivatives with tert-butyl alcohol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamate derivatives.
Biology: This compound is utilized in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. This interaction often involves the formation of covalent bonds, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous carbamates, focusing on substituent effects, applications, and safety profiles.
Structural Analogues and Functional Group Variations
Physical and Chemical Properties
- Solubility: Carbamates with polar groups (e.g., hydroxyethylaminoethyl in ) show improved water solubility compared to hydrophobic analogues like the target compound .
- Thermal Stability : The tert-butyl group enhances thermal stability, with decomposition temperatures exceeding 150°C for most derivatives .
Research Findings and Industrial Relevance
- Synthetic Utility : Boc-protected carbamates dominate industrial-scale syntheses due to their compatibility with diverse reaction conditions (e.g., Grignard reactions, catalytic hydrogenation) .
- Emerging Derivatives : Compounds with fluorinated or sulfur-containing substituents (e.g., ) are gaining attention for applications in radiopharmaceuticals and agrochemicals .
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI) is one such derivative that exhibits promising pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇NO
- Molecular Weight : 157.24 g/mol
- CAS Registry Number : 4248-19-5
- Other Names : tert-Butyl carbamate
Carbamic acid derivatives primarily act as inhibitors of cholinesterases, enzymes that break down acetylcholine (ACh), a neurotransmitter involved in memory and learning. By inhibiting these enzymes, carbamates can increase ACh levels in the synaptic cleft, potentially enhancing cognitive function. This mechanism is particularly relevant in the treatment of Alzheimer's disease.
Enzyme Inhibition Studies
Recent studies have shown that compounds similar to 9CI exhibit significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
- Inhibition Potency : Many carbamate derivatives have been found to be more potent than rivastigmine, an FDA-approved drug for AD treatment. Some compounds demonstrated up to 690 times greater inhibition of BChE compared to rivastigmine .
Biological Evaluation
In a study evaluating the biological activity of various biscarbamates, including those related to 9CI, several key findings were reported:
- Kinetic Studies : The inhibition followed first-order kinetics with respect to the inhibitor concentration. Most compounds displayed a time-dependent inhibition profile, indicating a covalent bond formation between the carbamate group and the active site serine residue of cholinesterases .
| Compound | Inhibition Rate Constant (M⁻¹ min⁻¹) | Comparison to Rivastigmine |
|---|---|---|
| Compound 1 | More potent | |
| Compound 8 | Highest observed | Significantly more potent |
Alzheimer’s Disease Research
The potential of carbamate derivatives like 9CI has been highlighted in various pharmacological studies focusing on Alzheimer's disease:
- Neuroprotective Effects : Compounds related to carbamic acid have shown neuroprotective effects against amyloid-beta toxicity in neuronal cell lines . This suggests that these compounds could mitigate neurodegeneration associated with AD.
- Multi-target Approach : New drug candidates derived from carbamic acid structures have been designed to offer multi-target therapeutic strategies for AD by not only inhibiting cholinesterases but also acting on other neuroprotective pathways .
- Cytotoxicity and Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their effectiveness in treating central nervous system disorders. Studies indicate that many biscarbamates possess favorable physicochemical properties for BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
